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Compound of Interest

Compound Name: E 696

Cat. No.: B1204868

Disclaimer: Initial searches for the compound "E 696" did not yield a specific drug with
established metabolic data. This guide assumes the query intended to investigate LCZ696, a
well-documented pharmaceutical agent also known as sacubitril/valsartan. The following
information pertains exclusively to LCZ696.

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of
LCZ696, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The content is tailored
for researchers, scientists, and drug development professionals, offering detailed experimental
methodologies, quantitative data, and visual representations of the metabolic processes and
experimental workflows.

Introduction to LCZ696 Metabolism

LCZ696 is a combination drug consisting of two active components in a 1:1 molar ratio: the
neprilysin inhibitor prodrug sacubitril (AHU377) and the angiotensin Il receptor blocker
valsartan.[1][2] Upon oral administration, LCZ696 dissociates into sacubitril and valsartan.[3][4]
Sacubitril is a prodrug that requires metabolic activation, while valsartan is active in its parent
form. The biotransformation of these two components follows distinct pathways.

Metabolic Pathways of LCZ696 Components

The in vivo metabolism of LCZ696 is characterized by the rapid conversion of sacubitril to its
active metabolite and minimal metabolism of valsartan.
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Sacubitril Metabolism:

Sacubitril is rapidly and extensively metabolized by esterases to its active metabolite, LBQ657.
[2][5][6] This conversion is the primary metabolic step for sacubitril and is crucial for its
therapeutic effect, as LBQ657 is the potent inhibitor of neprilysin.[2][7] A minor hydroxylated
metabolite of sacubitril has been identified, but it accounts for less than 10% of the exposure
and is not considered to play a significant role in the drug's activity.[S5] The metabolism of
sacubitril does not significantly involve cytochrome P450 (CYP) enzymes.[2][8]

Valsartan Metabolism:

Valsartan undergoes limited metabolism. Approximately 20% of a dose is metabolized,
primarily through oxidation by the CYP2C9 isoenzyme to form an inactive metabolite, valeryl 4-
hydroxy valsartan.[9][10][11] The remaining majority of the valsartan dose is excreted
unchanged.[9] Due to the low extent of its metabolism, CYP450-mediated drug-drug
interactions involving valsartan are considered unlikely.[10][11]

Below is a diagram illustrating the metabolic pathway of LCZ696.
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Metabolic pathway of LCZ696.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sacubitril, its active metabolite LBQ657, and valsartan

have been characterized in healthy subjects. The following tables summarize key quantitative

data.

Table 1: Pharmacokinetic Parameters of Sacubitril, LBQ657, and Valsartan after a Single Oral

Dose of LCZ696

Parameter Sacubitril LBQ657 Valsartan Reference
Tmax (h) 05-1.1 1.8-35 1.6-4.9 [1]
Terminal Half-life
~1.3 ~12 ~21 [2]
(h)
Protein Binding
94 - 97 94 - 97 95 [5]
(%)
Table 2: Excretion of Sacubitril and Valsartan Metabolites
Compound Route of Excretion Percentage of Dose Reference

LBQ657 (from

o Urine and Feces ~85.5% (total) [2]

Sacubitril)
Valsartan

Feces ~83% [9]
(Unchanged)
Valsartan )

Urine ~13% [9]
(Unchanged)
Valeryl 4-hydroxy ) ]

Urine and Feces ~20% (as metabolites) [9]

valsartan

Experimental Protocols
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The investigation of the metabolic pathway of LCZ696 in vivo has involved several key
experimental approaches, primarily clinical pharmacology studies in human subjects.

4.1. Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
o Objective: To characterize the absorption, metabolism, and excretion of LCZ696.
o Methodology:

o Study Population: Healthy male subjects.

o Dosing: A single oral dose of [14C]-labeled LCZ696 is administered.[2]

o Sample Collection: Serial blood, plasma, urine, and feces samples are collected at
predefined intervals.[2][12]

o Analysis:

» Total radioactivity in blood, plasma, urine, and feces is measured by liquid scintillation
counting.

» Plasma, urine, and feces samples are profiled for metabolites using high-performance
liquid chromatography (HPLC) with radiochemical detection.[13]

» The structures of metabolites are elucidated using mass spectrometry (MS) and nuclear
magnetic resonance (NMR) spectroscopy.

o Key Findings: This type of study has been instrumental in determining that renal excretion is
the primary route of elimination for radioactivity, with the majority of the drug being excreted
as the active metabolite LBQ657 in both urine and feces.[2]

4.2. In Vitro Metabolism Studies
o Objective: To identify the enzymes responsible for the metabolism of sacubitril and valsartan.

o Methodology:
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o Test Systems: Human liver microsomes, hepatocytes, and recombinant human CYP
enzymes are used.[13]

o Incubation: Sacubitril or valsartan is incubated with the test systems in the presence of
necessary cofactors (e.g., NADPH for CYP-mediated reactions).

o Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

o Enzyme Phenotyping: Specific chemical inhibitors or antibodies for CYP isoforms are used
to identify the responsible enzymes.

o Key Findings: These studies have confirmed that sacubitril metabolism is not CYP-
dependent, while valsartan is a substrate for CYP2C9.[10][11] They also help in assessing
the potential for drug-drug interactions.[2]

Below is a diagram illustrating a typical experimental workflow for an in vivo metabolism study.
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Experimental workflow for in vivo metabolism studies.
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Signaling Pathways Influenced by LCZ696
Metabolism

The metabolic activation of sacubitril to LBQ657 is the key step that enables the therapeutic
effects of LCZ696. LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of
several vasoactive peptides, including natriuretic peptides (NPs). By inhibiting neprilysin,
LBQG657 increases the levels of these peptides, leading to vasodilation, natriuresis, and
diuresis. Concurrently, valsartan blocks the angiotensin Il type-1 (AT1) receptor, inhibiting the
detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as
vasoconstriction and sodium retention. The dual action of neprilysin inhibition and angiotensin
receptor blockade provides the clinical benefits of LCZ696 in heart failure.[3][4][14]

Below is a diagram illustrating the signaling pathways affected by LCZ696.
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Signaling pathways affected by LCZ696.
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Conclusion

The in vivo metabolism of LCZ696 is well-characterized, with the biotransformation of its two
main components, sacubitril and valsartan, proceeding through distinct and well-understood
pathways. The rapid esterase-mediated activation of the prodrug sacubitril to the potent
neprilysin inhibitor LBQ657, coupled with the minimal metabolism of the AT1 receptor blocker
valsartan, results in a predictable pharmacokinetic and pharmacodynamic profile. The
experimental methodologies outlined in this guide have been crucial in elucidating these
pathways and have provided a solid foundation for the clinical development and therapeutic
use of LCZ696. Further research may continue to explore minor metabolic pathways and the
influence of genetic polymorphisms on the metabolism and disposition of this important
cardiovascular drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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